An In-depth Technical Guide to 1,4-Epoxy-1,4-dihydronaphthalene
An In-depth Technical Guide to 1,4-Epoxy-1,4-dihydronaphthalene
CAS Number: 573-57-9
This technical guide provides a comprehensive overview of 1,4-Epoxy-1,4-dihydronaphthalene, a versatile bicyclic ether and a valuable intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its physicochemical properties, synthesis, and reactivity.
Physicochemical and Spectroscopic Data
1,4-Epoxy-1,4-dihydronaphthalene, also known as 7-Oxabenzonorbornadiene, is a white crystalline solid at room temperature.[1][2] Its key properties are summarized below for easy reference.
| Property | Value |
| Molecular Formula | C₁₀H₈O[3] |
| Molecular Weight | 144.17 g/mol [3] |
| CAS Number | 573-57-9[3] |
| Appearance | White to off-white crystalline solid[1][4] |
| Melting Point | 54-56 °C[5] |
| Boiling Point | 240.5 °C at 760 mmHg[6] |
| Density | 1.207 g/cm³[6] |
| Solubility | Sparingly soluble in water[2] |
Spectroscopic data is crucial for the identification and characterization of 1,4-Epoxy-1,4-dihydronaphthalene.
| Spectroscopic Data | Characteristics |
| ¹H NMR | Data available |
| ¹³C NMR | Data available |
| Mass Spectrometry (MS) | Data available[7] |
| Infrared (IR) Spectroscopy | Data available |
Experimental Protocols
The synthesis of 1,4-Epoxy-1,4-dihydronaphthalene is most notably achieved through the Diels-Alder reaction of in situ generated benzyne (B1209423) with furan (B31954). The following protocol is a representative method based on the seminal work in this area.
Synthesis of 1,4-Epoxy-1,4-dihydronaphthalene via Diels-Alder Reaction
Principle: Benzyne, a highly reactive intermediate, is generated from the diazotization of anthranilic acid followed by the elimination of nitrogen and carbon dioxide. The benzyne is then trapped in a [4+2] cycloaddition reaction with furan.
Materials:
-
Anthranilic acid
-
Furan
-
Isoamyl nitrite (B80452)
-
Dichloromethane (DCM), anhydrous
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, a solution of anthranilic acid in a suitable solvent is prepared.
-
A solution of isoamyl nitrite is added dropwise to the stirred solution of anthranilic acid at a controlled temperature to form the benzenediazonium-2-carboxylate intermediate.
-
The reaction mixture is gently heated to facilitate the decomposition of the intermediate to benzyne, with the evolution of N₂ and CO₂.
-
A solution of furan (as the diene) in an appropriate solvent is added to the reaction mixture to trap the in situ generated benzyne.
-
The reaction is allowed to proceed for a specified time, and the progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification Protocol
Principle: The crude 1,4-Epoxy-1,4-dihydronaphthalene can be purified by recrystallization and sublimation to obtain a high-purity product.[2]
Materials:
-
Crude 1,4-Epoxy-1,4-dihydronaphthalene
-
Diethyl ether (Et₂O)
-
Petroleum ether (boiling range 40-60 °C)
-
Potassium carbonate (K₂CO₃)
-
Water
Procedure:
-
The crude product is dissolved in diethyl ether.[2]
-
The ethereal solution is washed with water and then dried over potassium carbonate.[2]
-
The solution is filtered, and the solvent is evaporated under reduced pressure.[2]
-
The resulting residue is recrystallized from petroleum ether (40-60 °C).[2]
-
For further purification, the recrystallized product can be sublimed under vacuum.[2]
Synthetic Utility and Reaction Pathways
1,4-Epoxy-1,4-dihydronaphthalene is a valuable building block in organic synthesis due to the strained oxabicyclic ring system.[1][2] It serves as a precursor to various naphthalenic compounds and participates in a range of chemical transformations. Its utility stems from its ability to undergo ring-opening reactions to form 1-naphthol (B170400) derivatives or to act as a diene in further cycloaddition reactions.[2]
Caption: Synthetic workflow of 1,4-Epoxy-1,4-dihydronaphthalene and its applications.
While direct involvement in specific signaling pathways is not extensively documented, its derivatives, such as various dihydronaphthalenes, have been investigated for their biological activities, including the inhibition of tubulin polymerization, which is a target in cancer therapy.[8] This highlights the importance of 1,4-Epoxy-1,4-dihydronaphthalene as a scaffold for the synthesis of potentially bioactive molecules. Its role as a versatile intermediate makes it a compound of significant interest for medicinal chemists and drug development professionals exploring novel therapeutic agents.[1]
References
- 1. Studies of bridged benzoheterocycles. Part III. Cycloadditions of 1,4-epoxy-1,4-dihydronaphthalene to some dipolar compounds and dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Page loading... [guidechem.com]
- 3. Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,4-Epoxy-1,4-dihydronaphthalene | 573-57-9 [sigmaaldrich.com]
- 6. 1-Naphthoic Acid | High Purity | Research Grade [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
